Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 308295-49-0
Cat. No.: VC6996731
Molecular Formula: C16H17BrO5
Molecular Weight: 369.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308295-49-0 |
|---|---|
| Molecular Formula | C16H17BrO5 |
| Molecular Weight | 369.211 |
| IUPAC Name | methyl 6-bromo-5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C16H17BrO5/c1-8-13(14(18)20-5)9-6-12(10(17)7-11(9)21-8)22-15(19)16(2,3)4/h6-7H,1-5H3 |
| Standard InChI Key | QLJQLPNZYUGYQI-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)(C)C)C(=O)OC |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s benzofuran backbone consists of a fused bicyclic system with an oxygen atom in the furan ring. Key substituents include:
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Bromine at position 6, introducing electrophilic reactivity for cross-coupling reactions.
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Pivaloyloxy group (2,2-dimethylpropanoyloxy) at position 5, providing steric bulk and hydrolytic stability compared to smaller acyloxy groups .
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Methyl group at position 2, enhancing lipophilicity and influencing crystal packing .
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Methyl ester at position 3, a common prodrug moiety amenable to hydrolysis .
The SMILES notation COC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C(C)(C)C)Br)C and InChIKey FURGOVFGFKNQCU-UHFFFAOYSA-N confirm the spatial arrangement of these groups.
Comparative Analysis With Analogues
Structural analogs exhibit predictable variations in properties:
| Property | Methyl Derivative | Ethyl Derivative | Isopropyl Derivative |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₇BrO₅ | C₁₇H₁₉BrO₅ | C₁₈H₂₁BrO₅ |
| Molecular Weight (g/mol) | 369.211 | 383.048 | 397.265 |
| Predicted CCS (Ų) [M+H] | 178.1 | 178.1 | 183.6 |
The methyl ester’s lower molecular weight compared to ethyl/isopropyl variants reduces steric hindrance, potentially enhancing reactivity in nucleophilic substitution.
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves three key stages:
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Benzofuran Core Construction:
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Esterification:
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Acylation:
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Pivaloyl chloride in pyridine for position 5 functionalization.
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Applications in Pharmaceutical Development
Material Science Applications
The pivaloyloxy group’s hydrophobicity makes the compound a candidate for:
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Liquid crystal precursors: Benzofuran derivatives exhibit mesomorphic behavior when functionalized with long alkyl chains.
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Polymer additives: Bromine content may act as a flame retardant synergist.
| Condition | Stability Outcome |
|---|---|
| Ambient light | Gradual decomposition (≈3%/month) |
| Humidity >60% | Ester hydrolysis to carboxylic acid |
| Temperature >40°C | Increased degradation rate |
Spectroscopic and Computational Data
Predicted Tandem MS Fragmentation
Using PubChemLite collision cross-section (CCS) data :
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 369.21 | [M+H]+ | Intact molecular ion |
| 287.08 | Loss of pivaloyloxy (C5H9O2) | Deacylated intermediate |
| 169.03 | Bromobenzofuran core | Base structure after cleavage |
DFT-Optimized Geometry
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict:
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